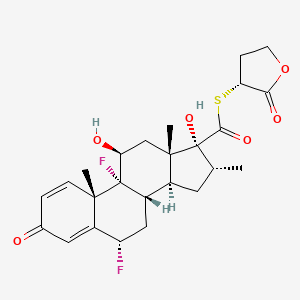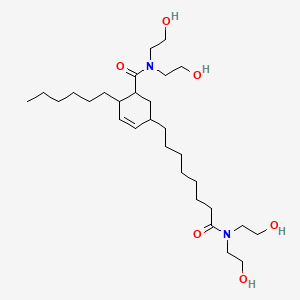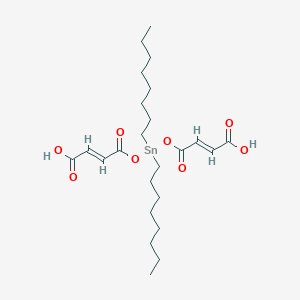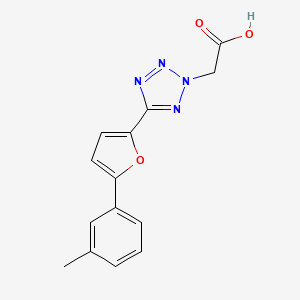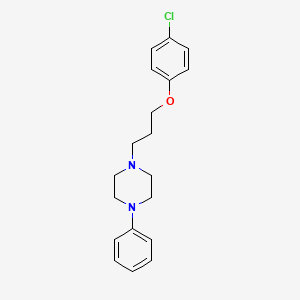
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is an organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-(4-chlorophenoxy)propyl group and a phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 3-(4-chlorophenoxy)propyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of 3-(4-chlorophenoxy)propyl chloride
- React 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
- The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Step 2: Reaction with Piperazine
- The 3-(4-chlorophenoxy)propyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide.
- The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.
-
Step 3: Addition of Phenyl Group
- The intermediate product is then reacted with phenyl magnesium bromide (Grignard reagent) to introduce the phenyl group.
- The reaction is carried out in an inert atmosphere, typically using anhydrous conditions.
Industrial Production Methods
Industrial production of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.
相似化合物的比较
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(3-(4-chlorophenoxy)propyl)piperazine: Lacks the phenyl group.
4-phenylpiperazine: Lacks the 3-(4-chlorophenoxy)propyl group.
Uniqueness
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is unique due to the presence of both the 3-(4-chlorophenoxy)propyl group and the phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
84344-35-4 |
|---|---|
分子式 |
C19H23ClN2O |
分子量 |
330.8 g/mol |
IUPAC 名称 |
1-[3-(4-chlorophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23ClN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
InChI 键 |
WMXKSRGULUDETA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


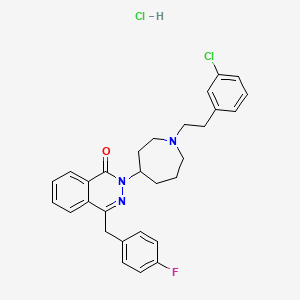
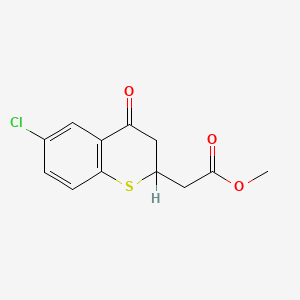
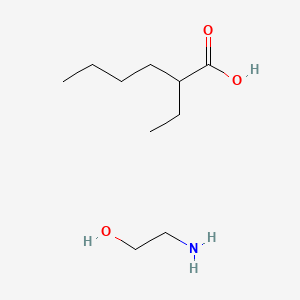

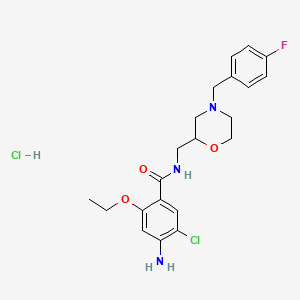
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
